tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5, molecular formula: C₁₁H₂₁NO₃, molecular weight: 215.29 g/mol) is a chiral pyrrolidine derivative characterized by a hydroxyethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is synthesized as the R-enantiomer, as indicated by its stereochemical designation . It exists as a colorless oil under standard conditions and is primarily utilized in medicinal chemistry as a building block for bioactive molecules, though its specific biological applications remain less documented in the provided evidence. Its hydroxyethyl group confers hydrophilic properties, influencing solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOLUPSEVGAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540463 | |
| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220312-34-5 | |
| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boc Protection of 2-(2-Hydroxyethyl)pyrrolidine
This method involves protecting the primary amine of 2-(2-hydroxyethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.
Reaction Conditions
- Reagents : Di-tert-butyl dicarbonate, triethylamine (TEA), dichloromethane (DCM)
- Temperature : Room temperature (20–25°C)
- Time : 16 hours
- Workup : Extraction with ethyl acetate, washing with brine, and column chromatography
Reduction of Esters or Alkenes
This approach targets intermediates with ester or alkene groups, which are reduced to form the hydroxyethyl moiety.
Method A: Reduction of Methyl Acetate Derivatives
Reagents : Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in alcohol solvents (e.g., methanol, ethanol).
Two-Step Process (KR20190135847A)
- Step 1 : Reduce methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate with NaBH₄ in acetic acid.
- Step 2 : Further reduce the resulting ester with NaBH₄ in alcohol to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaBH₄, AcOH, 5°C → 30°C | ~70% |
| 2 | NaBH₄, EtOH/MeOH | ~90% |
Note : Acetic acid stabilizes intermediates and prevents side reactions during the first reduction.
Nucleophilic Substitution
This method introduces the hydroxyethyl group via SN2 displacement using 2-bromoethanol.
Reaction Conditions
- Reagents : 2-Bromoethanol, pyrrolidine, tetrahydrofuran (THF)
- Temperature : Reflux (~66°C)
- Time : 36 hours
Protocol (ChemicalBook)
- Combine pyrrolidine and 2-bromoethanol in THF.
- Reflux for 36 hours.
- Purify via column chromatography (DCM/MeOH = 10:1).
| Reagents | Conditions | Yield |
|---|---|---|
| Pyrrolidine, 2-Bromoethanol | THF, reflux, 36h | 83% |
Follow-Up Step : Protect the amine with Boc anhydride as described in Section 1.
Multi-Step Synthesis with Intermediate Functionalization
Complex routes involve sequential functionalization of pyrrolidine derivatives.
Comparative Analysis of Methods
Stereochemical Considerations
For enantiopure (R)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, chiral catalysts or enantioselective reductions are employed. For example:
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol moiety undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | m-CPBA, NaHCO₃, CH₂Cl₂ (0°C → rt) | Epoxide derivative | 73% | |
| Ru-catalyzed oxidation | RuCl₃, NaIO₄ | Diacid derivatives | 19–86% |
Key findings:
- Epoxidation proceeds with 100% diastereoselectivity when using m-chloroperbenzoic acid (m-CPBA) in dichloromethane .
- Ruthenium-based catalysts selectively oxidize the hydroxyl group to carboxylic acids, enabling late-stage functionalization .
Reduction Reactions
The Boc-protected pyrrolidine ring remains stable under standard reduction conditions:
| Target Group | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Lactam reduction | BH₃·THF | Secondary amine intermediates | Precursor for API synthesis | |
| Alkyne reduction | Pd/C, H₂ | Ethylene derivatives | Linker chemistry |
Notable protocol:
- Super-hydride (LiEt₃BH) achieves lactam reduction without affecting the Boc group, yielding key intermediates for antiviral agents .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Ester | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronates | SPhos-G3 | Biaryl derivatives | 63–87% |
Sonogashira Coupling
| Alkyne Source | Conditions | Product | Yield |
|---|---|---|---|
| TMS-acetylene | Pd(PPh₃)₂Cl₂, CuI | Alkynylated pyrrolidines | 66% |
Applications:
Mesylation-Elimination
textStep 1: Mesylation CH₂Cl₂, MsCl, Et₃N → Mesylate (95%) Step 2: Elimination DBU, THF → tert-Butyl 3-vinylpyrrolidine-1-carboxylate (82%)
This two-step process converts the hydroxyl group to a vinyl moiety, critical for synthesizing kinase inhibitors .
Azide Substitution
| Reagents | Product | Yield |
|---|---|---|
| NaN₃, DMF (80°C) | Azide derivative | 91% |
| The resulting azide serves as a click chemistry handle for bioconjugation . |
Ring-Opening Reactions
The pyrrolidine ring undergoes selective cleavage:
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| TFA/DCM | Primary amine | Complete Boc deprotection | |
| H₂SO₄/MeOH | Carboxylic acid | C-2 oxidation |
Comparative Reactivity
A reactivity comparison with structural analogs reveals:
| Compound | Reaction with m-CPBA | Suzuki Coupling Efficiency |
|---|---|---|
| Target compound | Epoxide (73%) | 87% |
| tert-Butyl 2-hydroxymethyl analog | No reaction | 52% |
| 3-Vinyl derivative | Polymerization | N/A |
Scientific Research Applications
Chemistry
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules, making it valuable in synthetic chemistry.
Biology
The compound is studied for its role in biochemical pathways and enzyme reactions. It has been shown to influence enzyme kinetics through hydrogen bonding interactions, potentially modulating metabolic processes.
Medicine
In pharmaceutical development, this compound serves as a building block for drug synthesis. It has been explored for therapeutic properties, particularly in developing drugs targeting neurological conditions due to its structural similarity to neurotransmitters.
Industry
The compound is employed in producing specialty chemicals and materials. Its versatility makes it suitable for applications in fine chemical production and the synthesis of bioactive compounds.
Case Study 1: Synthesis of Bioactive Compounds
Research demonstrated that this compound could be synthesized efficiently through multi-step organic reactions, yielding high-purity products suitable for further biological testing. The compound's ability to serve as a precursor for bioactive molecules was highlighted.
Case Study 2: Enzyme Interaction Studies
Studies investigating the interaction of this compound with specific enzymes revealed significant modulation of enzyme kinetics, suggesting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound enhances hydrophilicity, whereas analogs with aromatic (e.g., phenethyl, pyridyl) or branched alkyl groups (e.g., 2-ethylhexyl) exhibit increased lipophilicity .
- Stereochemical Complexity : Boronic ester-containing analogs (e.g., compound 25 in ) display stereoisomerism (dr 53:47), unlike the enantiomerically pure R-configuration of the target compound .
Key Observations :
- Higher yields (e.g., 68% in ) are achieved in photoredox-mediated reactions, whereas sterically hindered substrates (e.g., phenethyl derivatives ) show moderate yields (60%).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling hydroxyl-containing intermediates with Boc-protected pyrrolidine derivatives. For example, ethanol/chloroform (1:10) is used for column chromatography purification, achieving ~60% yield . Key parameters include temperature (e.g., 45°C for hydrolysis ), solvent polarity, and stoichiometric ratios of reagents like NaH or methyl iodide .
- Data Contradictions : Variations in yield (60–93%) arise from differences in purification methods (e.g., silica gel vs. reverse-phase chromatography) and reaction scale .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., [α]²⁵D values for enantiomers ).
- HRMS : Validates molecular weight (e.g., observed 318.28009 vs. calculated 318.27914 ).
- IR : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) .
Q. What are the stability considerations for storage and handling?
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C but degrades in humid or acidic conditions due to Boc-group sensitivity .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents (e.g., water, alcohols) during synthesis .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring affect biological activity or reactivity?
- Case Study : The (2R)-enantiomer (CAS 132482-06-5) shows distinct NMR shifts ([α]²⁵D values) compared to racemic mixtures, influencing interactions with chiral catalysts or biological targets . For example, (2S)-configured analogs exhibit enhanced binding to sphingosine-1-phosphate receptors in anticancer studies .
- Methodological Note : Enantioselective synthesis requires chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .
Q. What mechanistic insights govern its reactivity in nucleophilic substitutions or ring-opening reactions?
- Reaction Pathways :
- Nucleophilic Substitution : The hydroxyl group participates in Mitsunobu reactions (e.g., with DIAD/PPh₃) to form ethers or esters .
- Ring-Opening : Acidic conditions cleave the Boc group, generating a secondary amine for further functionalization .
- Kinetic Studies : DMAP and triethylamine accelerate acylation by stabilizing transition states .
Q. How can computational modeling predict its physicochemical properties or metabolic pathways?
- Tools :
- LogP Calculation : Experimental LogP = 2.72 (via shake-flask method) aligns with DFT-predicted hydrophobicity .
- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability (e.g., PSA = 29.54 Ų, indicating moderate membrane permeability) .
Q. What role does this compound play in synthesizing bioactive analogs (e.g., anticancer or antiviral agents)?
- Applications :
- Anticancer Agents : Serves as a scaffold for constrained FTY720 analogs, modulating sphingolipid metabolism .
- Calcium Channel Blockers : Pyridine derivatives synthesized from its oxidation products show cardiovascular activity .
- Case Study : Coupling with 4-octylphenethyl groups enhances cytotoxicity in HeLa cells (IC₅₀ = 3.2 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
